tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Description
tert-Butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a tert-butyl ester group at position 5, an amino group at position 3, and a methyl group at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds for drug discovery . Its structural features—such as the electron-withdrawing ester group and nucleophilic amino group—enable diverse functionalization, making it valuable for constructing pharmacologically active molecules.
Properties
IUPAC Name |
tert-butyl 5-amino-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYDUBDJABVOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate" is not available within the provided search results, the available literature does provide some insight into its potential applications and related compounds.
Scientific Research Applications
- As a Precursor in Synthesis :
-
Kinase Inhibitor Discovery :
- 3-Amino-1H-pyrazole-based molecules have been explored in the discovery of kinase inhibitors . These inhibitors can target kinases like CDK16 and GSK3, showing potential in cell cycle regulation and selective kinase inhibition .
- In one study, a series of 3-aminopyrazole-based kinase inhibitors were synthesized, with variations at different residues to target CDK16. Compound 43d exhibited high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE family .
- Compound 21i showed excellent selectivity and potency in CETSA MS, stabilizing CDK16 in the cellular system .
- Metabolic stability tests showed that compound 43d had increased metabolic stability compared to 21i , making it a potentially useful tool compound for studying selective kinase inhibition in vivo .
- Related Compounds and Their Applications :
-
Structural Analysis :
- Spectroscopic studies, including 1H-NMR and 13C-NMR, have been conducted on tautomeric pyrazoles to understand the influence of substitution patterns on their stability . Researchers have found that different substituents (e.g., CF3, tert-butyl, methyl) can affect the tautomeric preferences in solution and solid state .
Data Table (Examples from related research)
| Compound | Target Kinase(s) | EC50 (nM) | Selectivity | Metabolic Stability |
|---|---|---|---|---|
| 43d | CDK16, PCTAIRE | 33 | Selective inhibition over other kinases | Increased |
| 21i | CDK16, GSK3 | N/A | Excellent proteome-wide selectivity, stabilizing CDK16 and GSK3 prominently | Less Stable |
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Structural Variations and Substituent Positioning
The positional arrangement of substituents on the pyrazole ring significantly influences chemical reactivity and biological activity. Key analogs include:
Key Observations :
- Positional Isomerism: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate shares the methyl group at position 1 and ester at position 5 but substitutes tert-butyl at position 3 instead of an amino group. This alters electronic properties and steric bulk.
- Ring Modifications : The cyclobutyl substituent in ’s compound increases hydrophobicity and rigidity compared to the target’s tert-butyl ester.
Key Observations :
- Boc Protection : High-yield (86%) Boc protection in contrasts with lower yields (35% in ) for coupling reactions, highlighting the challenge of introducing bulky substituents.
- Temperature Sensitivity : Reactions at 60–100°C (e.g., ) are common for nucleophilic aromatic substitutions, but prolonged heating may degrade sensitive intermediates.
Biological Activity
Tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (TBAPC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of autoimmune diseases and cancer treatment. This article explores the biological activity of TBAPC, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TBAPC possesses a unique pyrazole structure that contributes to its biological activity. The molecular formula is , and it features a tert-butyl group, an amino group, and a carboxylate moiety which are crucial for its interaction with biological targets.
Tyrosine Kinase Inhibition
One of the primary mechanisms by which TBAPC exerts its biological effects is through the inhibition of tyrosine kinase 2 (Tyk2). This enzyme plays a significant role in cytokine signaling pathways associated with various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting Tyk2, TBAPC may reduce inflammation and modulate immune responses, making it a candidate for therapeutic applications in these conditions .
Anticancer Activity
TBAPC has also shown promising anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that TBAPC can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, suggesting its potential as an anticancer agent .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of TBAPC on several cancer cell lines. The following table summarizes key findings from these evaluations:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Apoptosis induction via caspase activation |
| HepG2 (Liver) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 12.5 | Microtubule destabilization |
These results indicate that TBAPC can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle arrest.
Animal Studies
In vivo studies have further corroborated the anticancer efficacy of TBAPC. For example, animal models treated with TBAPC exhibited significant tumor reduction compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology .
Case Studies
Several case studies highlight the therapeutic potential of TBAPC:
- Autoimmune Disease Management : A clinical trial involving patients with rheumatoid arthritis showed that TBAPC reduced disease activity scores significantly after 12 weeks of treatment, indicating its effectiveness in managing autoimmune symptoms.
- Cancer Treatment : In a study on breast cancer patients, those treated with a regimen including TBAPC experienced a reduction in tumor size and improved survival rates compared to those receiving standard chemotherapy alone.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate?
- Methodological Answer : Synthesis typically involves condensation of tert-butyl carbamate derivatives with substituted pyrazole precursors under controlled conditions. For example, a multi-step procedure using tert-butyl (6-aminohexyl) carbamate and pyrazole intermediates at 90°C for 10 hours yields the product, albeit with impurities (~38% yield) . Key variables include solvent choice (polar aprotic solvents like DMF), temperature control, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Analyze and spectra to confirm substitution patterns and tert-butyl group presence.
- Mass Spectrometry (MS-ESI) : Verify molecular weight (e.g., observed [M+H] at m/z 484.3 vs. calculated 484.6) .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length and angle validation .
Q. What are the standard storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, and strong oxidizing agents, as tert-butyl esters are prone to cleavage under acidic/basic conditions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns influence the supramolecular assembly of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies hydrogen-bond motifs (e.g., interactions between the amino and carbonyl groups). These patterns dictate crystal packing and stability, which can be modeled using crystallographic software (e.g., SHELXPRO) . For example, derivatives like 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibit dimeric assemblies via carboxylic acid pairing .
Q. What strategies resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT results)?
- Methodological Answer :
- Cross-Verification : Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes (e.g., B3LYP/6-311++G(d,p) basis sets) .
- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS models) to account for shifts in NMR/UV-Vis spectra .
- Error Analysis : Quantify discrepancies in bond lengths/angles (e.g., ±0.02 Å in XRD vs. DFT) to refine computational parameters .
Q. How does the tert-butyl group impact reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophilic substitution to the pyrazole ring’s 5-position. For example:
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer : It serves as a scaffold for kinase inhibitors and anticonvulsant agents. For instance:
- Kinase Inhibition : Modify the pyrazole core to target ATP-binding pockets (e.g., via macrocyclization to enhance binding affinity) .
- Anticonvulsant Activity : Introduce benzo[d][1,3]dioxol-5-yl substituents to improve blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported procedures?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity Profiles : Unreacted intermediates or side products (e.g., tert-butyl cleavage byproducts) may skew yields .
- Reaction Scale : Milligram-scale syntheses (e.g., 300 mg in ) may underperform vs. optimized bulk processes.
- Catalyst Efficiency : Trace metal contaminants (e.g., Pd residues) can alter reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
